methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
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Overview
Description
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 3 and 5 positions, attached to a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate typically involves the esterification of 2-(3,5-dichlorobenzoyl)-2-methylbutanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(3,5-dichlorobenzoyl)-2-methylbutanoic acid and methanol.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Commonly performed using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often require the use of a suitable solvent, such as dimethylformamide, and may be catalyzed by a base like triethylamine.
Major Products Formed
Hydrolysis: 2-(3,5-dichlorobenzoyl)-2-methylbutanoic acid and methanol.
Reduction: 2-(3,5-dichlorobenzyl)-2-methylbutanol.
Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can be compared with other similar compounds, such as:
Methyl 2-(3,5-dichlorobenzoyl)benzoate: Similar structure but with a benzoate moiety instead of a methylbutanoate moiety.
Methyl 2-(3,5-dichlorobenzoyl)propanoate: Similar structure but with a propanoate moiety instead of a methylbutanoate moiety.
Methyl 2-(3,5-dichlorobenzoyl)acetate: Similar structure but with an acetate moiety instead of a methylbutanoate moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylbutanoate moiety, which can influence its reactivity and applications.
Properties
CAS No. |
2763779-23-1 |
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Molecular Formula |
C13H14Cl2O3 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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